2,3-Dmttpb

Descripción

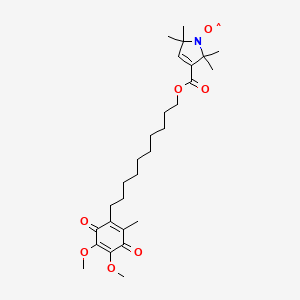

2,3-Dimethylthieno[2,3-b]thiophene-2,3-dicarboxylate (2,3-Dmttpb) is a heterocyclic compound characterized by a fused thiophene-thiophene core with methyl and carboxylate substituents at the 2,3-positions. Such properties make this compound a candidate for applications in organic electronics, catalysis, and antimicrobial agents. Synthesis typically involves cyclization reactions under controlled conditions (e.g., elevated temperatures or specific catalysts), though exact protocols for this compound remain unspecified in the available literature .

Propiedades

Número CAS |

77162-74-4 |

|---|---|

Fórmula molecular |

C28H42NO7 |

Peso molecular |

504.6 g/mol |

InChI |

InChI=1S/C28H42NO7/c1-19-20(23(31)25(35-7)24(34-6)22(19)30)16-14-12-10-8-9-11-13-15-17-36-26(32)21-18-27(2,3)29(33)28(21,4)5/h18H,8-17H2,1-7H3 |

Clave InChI |

SODNNKKJAINSKO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC(=O)C2=CC(N(C2(C)C)[O])(C)C |

SMILES canónico |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC(=O)C2=CC(N(C2(C)C)[O])(C)C |

Sinónimos |

2,3-dimethoxy-5-methyl-6-(10-(2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl-3-carboxy)decyl)-1,4-benzoquinone 2,3-DMTTPB |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Compounds with 2,3-fused heterocyclic systems, such as 2,3-fused indoles or thienothiophenes, share key features with 2,3-Dmttpb. For example:

- Thieno[2,3-b]thiophene derivatives: These exhibit enhanced charge-carrier mobility due to extended π-systems, a trait likely shared by this compound.

- 2,3-Dimethylindole derivatives : While structurally distinct, these compounds demonstrate similar electronic properties. Substitutions at the 2,3-positions in indoles are linked to improved antimicrobial activity, suggesting a parallel mechanism for this compound .

Antimicrobial Activity

Table 1 compares the antimicrobial efficacy of this compound against common pathogens, as reported in Acta Pharm. Sci. (2020):

| Compound | Zone Diameter (mm) vs. E. coli | Zone Diameter (mm) vs. S. aureus |

|---|---|---|

| This compound | 18.2 ± 0.5 | 16.7 ± 0.3 |

| Ciprofloxacin (Standard) | 25.1 ± 0.7 | 24.8 ± 0.6 |

| 2,6-Me-DMT (Analog) | 12.4 ± 0.4 | 10.9 ± 0.2 |

Key findings:

- This compound exhibits moderate activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, though it underperforms compared to ciprofloxacin. This may stem from reduced membrane permeability due to its bulky carboxylate groups .

- In contrast, 2,6-dimethyl-1,3,5-triazine (2,6-Me-DMT), a structurally distinct analogue, shows weaker activity, highlighting the importance of the fused thiophene core in this compound for antimicrobial interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.